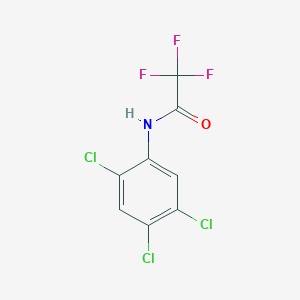
2,2,2-trifluoro-N-(2,4,5-trichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-N-(2,4,5-trichlorophenyl)acetamide is an organic compound with the molecular formula C8H3Cl3F3NO It is characterized by the presence of trifluoromethyl and trichlorophenyl groups attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-(2,4,5-trichlorophenyl)acetamide typically involves the reaction of 2,4,5-trichloroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,4,5-Trichloroaniline} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 2,2,2-Trifluoro-N-(2,4,5-trichlorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can yield 2,4,5-trichloroaniline and trifluoroacetic acid.
科学的研究の応用
2,2,2-Trifluoro-N-(2,4,5-trichlorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 2,2,2-trifluoro-N-(2,4,5-trichlorophenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl and trichlorophenyl groups contribute to its reactivity and ability to form stable complexes with various enzymes and receptors. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
2,2,2-Trifluoro-N,N-dimethylacetamide: This compound has similar trifluoromethyl and acetamide groups but differs in the substitution pattern on the nitrogen atom.
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: This compound is structurally similar but contains a ketone group instead of an amide group.
Uniqueness: 2,2,2-Trifluoro-N-(2,4,5-trichlorophenyl)acetamide is unique due to the combination of trifluoromethyl and trichlorophenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2,2,2-trifluoro-N-(2,4,5-trichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F3NO/c9-3-1-5(11)6(2-4(3)10)15-7(16)8(12,13)14/h1-2H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGXCHQLCYROPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5822782.png)
![N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE](/img/structure/B5822788.png)
![2-Bromo-4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-6-methoxyphenol](/img/structure/B5822794.png)
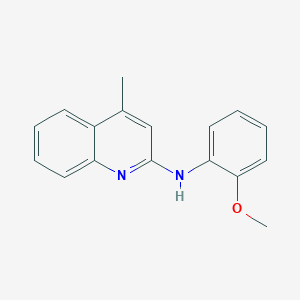
![2-{[(1-naphthylmethyl)thio]methyl}-1H-benzimidazole](/img/structure/B5822818.png)
![2-({[(cyclohexylcarbonyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5822822.png)
![cyclohexyl(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone](/img/structure/B5822836.png)
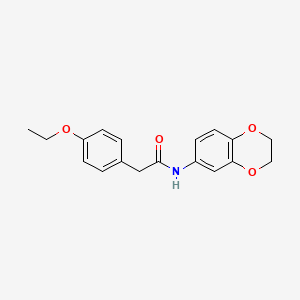
![methyl 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5822851.png)
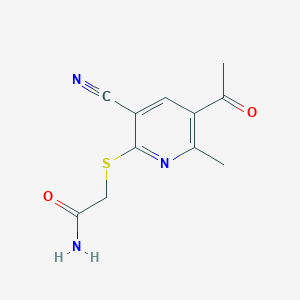
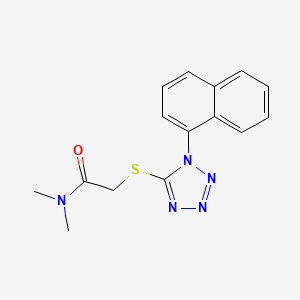
![N-[2-(3-CHLOROPHENYL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE](/img/structure/B5822871.png)
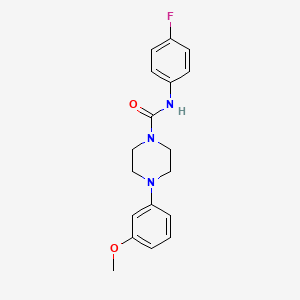
![2,5-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B5822879.png)
